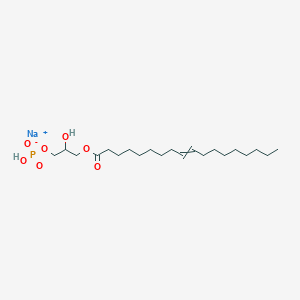

Sodium 1-oleoyl lysophosphatidic acid

Description

Overview of Lysophosphatidic Acid (LPA) as a Bioactive Lipid Mediator

Lysophosphatidic acid is one of the simplest glycerophospholipids, characterized by a single fatty acid chain and a phosphate (B84403) head group. oup.comnih.gov Initially regarded as a mere metabolic intermediate in the synthesis of more complex lipids, LPA is now recognized as a potent lipid mediator with a wide range of biological activities. oup.comnih.govscilit.com

LPA is found in a wide range of organisms, from prokaryotes to eukaryotes. oup.com In vertebrates, LPA is present in numerous tissues and biological fluids, including plasma, serum, saliva, and cerebrospinal fluid. nih.gov Its presence has been documented in various species, highlighting its conserved role in biology. nih.gov The biological actions of LPA are remarkably diverse, influencing fundamental cellular processes. These actions are critical in both normal physiological functions and in the progression of various diseases. nih.govspringermedicine.com

| Biological Action | Affected System/Cell Type | Key Functions |

| Cell Proliferation and Survival | Various cell types, including fibroblasts and progenitor cells | Stimulates cell growth and prevents programmed cell death (apoptosis). oup.comontosight.ai |

| Cell Migration and Invasion | Fibroblasts, cancer cells, naive T cells | Promotes cell movement, which is crucial for wound healing and immune responses, but also for cancer metastasis. oup.comnih.govontosight.ai |

| Differentiation | Neural cells, adipocytes, osteoblasts | Influences the process by which cells become specialized in their function. nih.govontosight.ai |

| Smooth Muscle Contraction | Smooth muscle cells | Plays a role in the contraction of muscles in various organs. oup.comstemcell.com |

| Platelet Aggregation | Platelets | Contributes to the process of blood clotting. oup.comstemcell.com |

| Neurite Retraction | Neurons | Affects the morphology and connectivity of nerve cells. oup.comstemcell.com |

| Reproduction | Male and female reproductive systems | Influences fertility, spermatogenesis, embryo implantation, and pregnancy maintenance. nih.govnih.govnih.gov |

| Nervous System Development | Neural progenitor cells, neurons, glial cells | Impacts cerebral cortical growth, neuron migration, and myelination. nih.govnih.govnih.gov |

This table provides a summary of the diverse biological actions of Lysophosphatidic Acid (LPA) across different biological systems and cell types.

While LPA can be found intracellularly as a metabolic intermediate, its primary role as a signaling molecule is extracellular. nih.gov LPA is released from various cell types, including activated platelets, and acts on target cells through a family of specific G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). nih.govnih.govsemanticscholar.org To date, six such receptors have been identified (LPA1-6). nih.govnih.gov The interaction between LPA and its receptors triggers a cascade of intracellular signaling events that ultimately lead to the diverse cellular responses mentioned previously. researchgate.net This extracellular signaling is fundamental to processes ranging from embryonic development to tissue repair and cancer progression. nih.govnih.gov

Specific Focus on 1-Oleoyl Lysophosphatidic Acid (LPA 18:1)

Among the different molecular species of LPA, which vary in the length and saturation of their fatty acid chain, 1-oleoyl lysophosphatidic acid (containing an 18-carbon chain with one double bond, denoted as 18:1) is one of the most abundant and biologically active forms. oup.comnih.gov

1-Oleoyl LPA is a predominant species of LPA found in serum. avantiresearch.com Due to its high biological activity and strong affinity for LPA receptors, it is widely used in laboratories as a standard reagent to activate these receptors and study the downstream cellular effects. nih.govmedchemexpress.com Its commercial availability and well-characterized effects make it an invaluable tool for researchers investigating LPA signaling pathways. stemcell.commedchemexpress.com

The potency of 1-Oleoyl LPA has been demonstrated in a multitude of studies, showcasing its ability to elicit robust cellular responses. Its effects are mediated primarily through the activation of LPA receptors, with a particularly strong affinity for LPA1. nih.govnih.gov

| Cellular Response | Experimental System | Observed Effect | Reference |

| Neuronal Differentiation | Cultured mouse or rat neural progenitor cells | Stimulates the differentiation of progenitor cells into neurons. | stemcell.comfishersci.com |

| Inhibition of Neuronal Differentiation | Human embryonic stem cell-derived neural stem cells | Inhibits the formation of neurospheres and differentiation into neurons in vitro. | stemcell.comtocris.com |

| Myofibroblast Differentiation | Human adipose tissue-derived mesenchymal stem cells | Stimulates the differentiation into myofibroblast-like cells. | stemcell.comfishersci.com |

| Increased Endothelial Electrical Resistance | Bovine pulmonary artery endothelial cell monolayers | Increases electrical resistance in a dose-dependent manner, indicating enhanced barrier function. | researchgate.net |

| Anxiety-like Responses | Wistar rats | Induces anxiety-like behaviors when administered intracerebroventricularly. | medchemexpress.comnih.gov |

| c-Fos Expression | Rat Dorsal Periaqueductal Gray (DPAG) | Increases the expression of the immediate early gene c-Fos, a marker of neuronal activation. | nih.gov |

| Activation of Serum Response Element (SRE) | In vitro reporter assays | Increases the activity of SRE-driven gene expression. | medchemexpress.com |

This table highlights specific cellular responses initiated by 1-Oleoyl Lysophosphatidic Acid (LPA 18:1) as demonstrated in various research findings.

Properties

IUPAC Name |

sodium;(2-hydroxy-3-octadec-9-enoyloxypropyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Regulation of Lysophosphatidic Acid

Enzymatic Synthesis Pathways of LPA

The generation of LPA is predominantly carried out through two main enzymatic routes. nih.govnih.gov The first and most prominent pathway in biological fluids like blood is the hydrolysis of lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), by the enzyme autotaxin (ATX). nih.govoup.com The second pathway involves the conversion of phosphatidic acid (PA), produced from membrane phospholipids (B1166683) by phospholipase D (PLD), into LPA. nih.govresearchgate.net

Autotaxin is a secreted glycoprotein (B1211001) that plays a crucial role in the extracellular synthesis of LPA. researchgate.netdntb.gov.ua It belongs to the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes and is unique in its ability to exhibit lysophospholipase D (lysoPLD) activity. researchgate.netnih.gov This enzymatic function is central to the production of the majority of circulating LPA. nih.gov

Autotaxin, also known as ENPP2, is the primary enzyme responsible for the hydrolysis of extracellular LPC into the signaling molecule LPA. dntb.gov.uaresearchgate.net It is found in various biological fluids, including plasma, cerebrospinal fluid, and seminal fluid, where it accounts for the bulk of LPA production. oup.com Originally identified as an autocrine motility-stimulating factor in melanoma cells, its principal physiological function is now understood to be the generation of LPA. oup.comnih.gov The significance of ATX in LPA signaling is underscored by studies showing that this enzyme is uniquely required for LPA-mediated processes during early development. nih.gov

Table 1: Key Characteristics of Autotaxin (ATX)

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme Class | Ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP2) | researchgate.netdntb.gov.ua |

| Primary Activity | Lysophospholipase D (lysoPLD) | researchgate.netresearchgate.net |

| Main Function | Hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) | dntb.gov.uanih.gov |

| Location | Secreted into extracellular fluids (e.g., blood, cerebrospinal fluid) | oup.com |

| Biological Role | Key regulator of extracellular LPA levels and signaling | nih.gov |

The catalytic action of ATX involves the hydrolysis of the phosphodiester bond in LPC, which removes the choline (B1196258) headgroup to produce LPA. nih.govoup.com LPC is the most abundant lysophospholipid in plasma and serves as the primary substrate for ATX. oup.com ATX can act on various lysophospholipids, including those with both saturated and unsaturated fatty acids, to produce different species of LPA. oup.com The product of this reaction, LPA, is a potent signaling molecule that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). researchgate.netresearchgate.net This interaction triggers a multitude of cellular responses, including cell proliferation, migration, and survival. researchgate.netresearchgate.net

Beyond its catalytic function, recent research suggests that ATX also functions as a chaperone or docking molecule that facilitates the delivery of its product, LPA, to its cognate receptors on the cell surface. biorxiv.orgbiorxiv.org ATX possesses a specific tunnel-like structure that can bind LPA, protecting it from degradation and presenting it to the LPA receptors. biorxiv.orgnih.gov This chaperone function is thought to enhance the signaling efficacy of LPA, particularly for certain receptor subtypes. biorxiv.orgnih.gov This dual role of ATX as both an LPA-producing enzyme and an LPA-delivery protein highlights its central importance in regulating LPA signaling pathways. biorxiv.org

Another significant pathway for LPA biosynthesis begins with the action of Phospholipase D (PLD) on membrane phospholipids. researchgate.netnih.gov This pathway generates phosphatidic acid (PA), which then serves as a precursor for LPA. nih.gov

Phospholipase D is an enzyme that catalyzes the hydrolysis of the terminal phosphodiester bond of phospholipids, such as phosphatidylcholine (PC), to produce phosphatidic acid (PA) and a free headgroup, like choline. researchgate.netnih.gov This process is a key step in intracellular signal transduction. researchgate.net The PA generated by PLD can then be further metabolized by the action of phospholipase A1 (PLA1) or phospholipase A2 (PLA2) to remove a fatty acid, resulting in the formation of LPA. nih.govresearchgate.net This pathway represents a significant source of intracellular LPA, which can act as an intermediate in the synthesis of other lipids or be transported out of the cell to act on surface receptors. nih.gov

Table 2: Overview of LPA Synthesis Pathways

| Pathway | Key Enzyme | Substrate | Product | Primary Location | Source(s) |

|---|---|---|---|---|---|

| Primary Extracellular Pathway | Autotaxin (ATX) | Lysophosphatidylcholine (LPC) | Lysophosphatidic Acid (LPA) | Extracellular fluids (e.g., blood plasma) | nih.govoup.comdntb.gov.ua |

| Intracellular Pathway | Phospholipase D (PLD) followed by PLA1/PLA2 | Phosphatidylcholine (PC) | Phosphatidic Acid (PA), then LPA | Cell membranes | nih.govnih.govresearchgate.net |

Phospholipase D (PLD) and Phosphatidic Acid (PA) Intermediates

Subsequent Conversion of PA to LPA by Phospholipase A1 (PLA1) or PLA2

One of the significant pathways for the generation of lysophosphatidic acid involves the deacylation of phosphatidic acid (PA). This conversion is catalyzed by phospholipase A (PLA) type enzymes, specifically phospholipase A1 (PLA1) or phospholipase A2 (PLA2). nih.gov These enzymes hydrolyze one of the fatty acid chains from the glycerol (B35011) backbone of PA.

The action of PLA1 cleaves the fatty acid at the sn-1 position, while PLA2 acts on the sn-2 position. nih.govontosight.ai This enzymatic action results in the formation of LPA. nih.gov For instance, the hydrolysis of the sn-2 acyl bond of phosphatidic acid by PLA2 yields 1-acyl-LPA. ontosight.ai A number of PLA1 and PLA2 isozymes have the potential to be involved in this pathway. nih.gov Notably, some extracellular PLA1 enzymes exhibit specificity for phosphatidic acid and are instrumental in producing lysophospholipid mediators like LPA. nih.gov One particular PA-selective PLA1, mPA-PLA1alpha/LIPH, is crucial in hair follicles for producing LPA that acts on the P2Y5 receptor, playing a vital role in hair growth. nih.gov

Intracellular LPA Production Routes

While extracellular LPA is a well-known signaling molecule, LPA is also produced and present intracellularly, where it serves as an intermediate in the synthesis of other glycerolipids. nih.gov Intracellular LPA can be generated enzymatically by organelles such as the mitochondria and the endoplasmic reticulum. nih.gov

Key intracellular production routes include:

The acylation of glycerol-3-phosphate by glycerophosphate acyltransferase (GPAT). nih.govnih.gov This reaction is a fundamental step in the de novo biosynthesis of complex glycerolipids. nih.gov

The phosphorylation of monoacylglycerol by monoacylglycerol kinase. nih.gov

The question of whether intracellularly produced LPA can be transported across the plasma membrane to the extracellular space to act on cell surface receptors is currently an area of ongoing research. nih.gov

Enzymatic Degradation and Inactivation of LPA

The biological activity of LPA is terminated through enzymatic degradation, primarily via dephosphorylation. This process is crucial for regulating the intensity and duration of LPA signaling.

Role of Lipid Phosphate (B84403) Phosphatases (LPPs) in LPA Dephosphorylation

Lipid Phosphate Phosphatases (LPPs) are a key family of enzymes responsible for the dephosphorylation of bioactive lipid phosphates, including LPA. mdpi.comnih.gov By hydrolyzing the phosphate group from LPA, LPPs convert it into monoacylglycerol (MAG), effectively terminating its signaling capabilities. nih.govresearchgate.net This action is a critical mechanism for controlling LPA levels and signaling. researchgate.net

Hydrolysis of Extracellular and Intracellular LPA by LPPs

LPPs are strategically located to hydrolyze both extracellular and intracellular pools of LPA. They are integral membrane proteins found on the plasma membrane with their active site facing the extracellular environment. nih.govnih.gov This positioning allows them to efficiently dephosphorylate extracellular LPA, thereby regulating its availability to cell surface receptors. nih.govahajournals.org

LPPs are also present on the membranes of intracellular organelles such as the endoplasmic reticulum and the Golgi apparatus. nih.govmdpi.com On these internal membranes, the active site of the LPPs is oriented towards the lumen. nih.govresearchgate.net This enables them to metabolize intracellular lipid phosphates, influencing signaling pathways that originate downstream of receptor activation. nih.gov

LPPs as Negative Regulators of LPA Receptor Signaling

By degrading extracellular LPA, LPPs act as crucial negative regulators of LPA receptor signaling. mdpi.comcdnsciencepub.com The dephosphorylation of LPA at the cell surface by LPPs terminates its ability to bind to and activate its cognate G protein-coupled receptors (LPARs). ahajournals.orgcdnsciencepub.com This attenuation of receptor activation is a key mechanism for controlling the cellular responses mediated by LPA. nih.govresearchgate.net

Overexpression of LPP1, for example, has been shown to diminish cellular responses to LPA, including cAMP and Ca2+ signaling, DNA synthesis, and cell division. researchgate.net This demonstrates the direct role of LPPs in dampening LPA-mediated signaling cascades. researchgate.net Consequently, LPPs are considered to provide a vital level of regulation for controlling the signaling actions of exogenous LPA. researchgate.net The dysregulation of LPP expression, particularly a decrease in LPP1 and LPP3, has been observed in various cancers, which may contribute to the aberrant LPA signaling associated with tumorigenesis. mdpi.com

| Location | Orientation of Active Site | Primary Function |

|---|---|---|

| Plasma Membrane | Extracellular | Degrades extracellular LPA, attenuating receptor activation. nih.govnih.gov |

| Endoplasmic Reticulum / Golgi | Luminal | Metabolizes internal lipid phosphates, affecting intracellular signaling. nih.gov |

Contribution of Lysophospholipases (LPLs) to LPA Deacylation

Lysophosphatidic acid (LPA) is metabolically inactivated through several enzymatic pathways, one of which is deacylation catalyzed by lysophospholipases (LPLs). This process involves the hydrolytic removal of the single acyl chain from the glycerol backbone of LPA, yielding glycerol-3-phosphate (GP). nih.govresearchgate.net This pathway represents a crucial step in the catabolism of LPA, terminating its signaling functions.

There are three primary enzymatic routes for the degradation of LPA:

Dephosphorylation: Catalyzed by lipid phosphate phosphatases (LPPs), this pathway converts LPA into monoacylglycerol (MAG). nih.govnih.gov This is considered a major route for the degradation of extracellular LPA. cdnsciencepub.com

Re-acylation: Mediated by lysophosphatidic acid acyltransferases (LPAATs), this intracellular pathway re-esterifies LPA to form phosphatidic acid (PA), channeling it back into phospholipid synthesis. researchgate.netnih.gov

Deacylation: Performed by LPLs, this route hydrolyzes the ester bond to release the fatty acid. nih.govresearchgate.net

The deacylation pathway is an alternative to dephosphorylation. While studies conducted on brain tissue suggest that dephosphorylation by LPPs is the more active route of LPA degradation, deacylation by LPLs remains a significant catabolic mechanism. nih.gov The enzymes responsible for this action include cytosolic serine hydrolases such as lysophospholipase A1 (LYPLA1) and lysophospholipase A2 (LYPLA2), which are known to metabolize a variety of lysophospholipids. nih.gov The action of these LPLs on LPA effectively terminates its signaling capacity by converting it into glycerol-3-phosphate. nih.gov

| Degradation Pathway | Key Enzyme(s) | Product | Primary Location |

|---|---|---|---|

| Dephosphorylation | Lipid Phosphate Phosphatases (LPPs) | Monoacylglycerol (MAG) | Extracellular (Cell Surface) |

| Deacylation | Lysophospholipases (LPLs) | Glycerol-3-Phosphate (GP) | Intracellular (Cytosol) |

| Re-acylation | LPA Acyltransferases (LPAATs) | Phosphatidic Acid (PA) | Intracellular (Microsomes) |

Rapid Dynamics of LPA Formation and Degradation In Vivo

The formation and degradation of lysophosphatidic acid in vivo are characterized by exceptionally rapid dynamics, ensuring that its potent signaling activities are tightly regulated in both space and time. nih.gov Studies have demonstrated that LPA has a very short half-life in circulation, underscoring the efficiency of its clearance mechanisms.

Research involving the intravenous administration of C17-LPA (1-heptadecenoyl-sn-glycero-3-phosphate) into live mice revealed that it is eliminated from the plasma with remarkable speed. The measured half-life was found to be approximately 0.5 to 0.6 minutes. This rapid in vivo clearance is significantly faster than the rate of LPA degradation observed in whole blood ex vivo, which proceeds with a half-life of several minutes. This indicates that enzymatic degradation within the bloodstream is not the primary driver of its rapid removal from circulation. cdnsciencepub.com

Further investigation identified the liver as the principal organ responsible for clearing circulating LPA. A substantial portion, over 80%, of intravenously administered LPA accumulates in the liver shortly after injection. Ligation of the hepatic blood supply significantly slowed the removal of LPA from the plasma, confirming the liver's central role in this process. cdnsciencepub.com The clearance mechanism appears to be so efficient that even metabolically stabilized LPA analogs, which are resistant to enzymatic dephosphorylation, are removed from circulation at a comparable rate to natural LPA. cdnsciencepub.com This suggests a highly active uptake mechanism rather than solely enzymatic degradation in the plasma is responsible for the short half-life of LPA in vivo. cdnsciencepub.comresearchgate.net

| Lipid Species | Administered Dose | Calculated Half-Life (min) |

|---|---|---|

| C17-LPA | 0.5 nmol | 0.51 |

| C17-LPA | 5 nmol | 0.61 |

| C17-LPA (with hepatic ligation) | - | 1.1 |

Data derived from studies in mice following intravenous administration. cdnsciencepub.com

Lpa Receptor Systems and Ligand Specificity

G Protein-Coupled Receptors (GPCRs) for LPA

Lysophosphatidic acid exerts its effects by activating at least six distinct G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. nih.gov These receptors are encoded by the LPAR1-6 genes in humans. nih.gov Structurally, they are characterized by seven transmembrane domains. nih.gov The LPA receptor family is broadly divided into two subfamilies based on sequence homology: the endothelial differentiation gene (EDG) family, which includes LPA1, LPA2, and LPA3, and a second, more distantly related group that is part of the purinergic P2Y receptor family, which includes LPA4, LPA5, and LPA6. nih.govwikipedia.org Activation of these receptors by LPA initiates signaling through various heterotrimeric G proteins, leading to a diverse range of cellular responses. nih.gov

The six LPA receptor subtypes exhibit distinct characteristics in terms of their G protein coupling and downstream signaling pathways, which accounts for the pleiotropic effects of LPA.

LPA1 : As the first identified and most extensively studied LPA receptor, LPA1 couples to three main G protein families: Gαi/o, Gαq/11, and Gα12/13. nih.govnih.gov This promiscuous coupling allows LPA1 to activate a wide range of downstream effectors. Activation of Gαi/o leads to the inhibition of adenylyl cyclase and activation of the Ras/MAPK cascade, which is primarily associated with cell proliferation. biorxiv.org The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). biorxiv.org The Gα12/13 pathway activates the small GTPase Rho, which is crucial for cytoskeletal rearrangements and cell migration. wikipedia.orgbiorxiv.org

LPA2 : Sharing significant sequence homology with LPA1, LPA2 also couples to Gαi/o, Gαq/11, and Gα12/13. nih.govmdpi.com Its activation can lead to Ca2+ mobilization, a critical cellular response to LPA. mdpi.com While there is some functional redundancy with LPA1, LPA2 has unique roles, including the inhibition of EGF-induced migration in certain cancer cells. nih.gov

LPA3 : This receptor primarily couples to Gαi/o and Gαq/11 proteins. mdpi.comnih.gov This dual coupling allows it to mediate LPA-induced calcium mobilization, inhibit adenylyl cyclase, and activate PLC and MAPK pathways. nih.govnih.gov LPA3 has been noted to have a preference for 2-acyl-LPA species containing unsaturated fatty acids. nih.gov

LPA4 : Belonging to the P2Y purinergic receptor family, LPA4 has low homology with the EDG family receptors. nih.gov It is unique in its ability to couple to Gαs, in addition to Gαi/o, Gαq/11, and Gα12/13. nih.gov The coupling to Gαs leads to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. nih.gov

LPA5 : Also a member of the purinergic receptor family, LPA5 shares about 35% amino acid identity with LPA4. researchgate.net It couples to Gα12/13 and Gαq/11, leading to Rho-mediated cytoskeletal changes and increases in intracellular calcium. nih.gov It can also induce cAMP accumulation, although this appears to be independent of Gαs. nih.gov

LPA6 : The most recently identified LPA receptor, LPA6, is also part of the P2Y family. wikipedia.org It is thought to receive LPA through lateral diffusion within the cell membrane. biorxiv.org LPA6 couples with Gαi and Gα12/13 to activate downstream pathways, including the Rho-ROCK pathway, which influences cellular morphology. biorxiv.orgresearchgate.net

| Receptor Subtype | Coupled G Proteins | Key Downstream Signaling Pathways |

|---|---|---|

| LPA1 | Gαi/o, Gαq/11, Gα12/13 | Adenylyl Cyclase Inhibition, PLC/Ca2+ Mobilization, Rho Activation, MAPK/ERK Activation |

| LPA2 | Gαi/o, Gαq/11, Gα12/13 | PLC/Ca2+ Mobilization, Rho Activation, PI3K/Akt Activation |

| LPA3 | Gαi/o, Gαq/11 | Adenylyl Cyclase Inhibition, PLC/Ca2+ Mobilization, MAPK Activation |

| LPA4 | Gαs, Gαi/o, Gαq/11, Gα12/13 | Adenylyl Cyclase Activation (cAMP increase), PLC/Ca2+ Mobilization, Rho Activation |

| LPA5 | Gαq/11, Gα12/13 | PLC/Ca2+ Mobilization, Rho Activation, cAMP Accumulation (Gs-independent) |

| LPA6 | Gαi, Gα12/13 | Rho Activation |

The expression of LPA receptors is not uniform; instead, it is characterized by distinct and often overlapping patterns across various tissues and cell types, which change during development and in disease states. This differential distribution is a key factor in determining the specific biological effects of LPA in different contexts.

LPA1 : This receptor is widely distributed in both adult mice and humans. nih.gov High levels of LPAR1 mRNA are found in the brain, heart, colon, small intestine, and placenta. researchgate.net In the developing central nervous system, its expression is spatially and temporally regulated, being prominent in the neocortical neurogenic region (ventricular zone) during embryogenesis and later in developing white matter tracts during myelination. nih.gov LPA1 is also expressed in Schwann cells, oligodendrocytes, fibroblasts, and various immune cells. nih.govresearchgate.net

LPA2 : Compared to LPA1, LPA2 has a more restricted expression pattern. nih.gov In humans, high expression is detected in leukocytes and the testis, with moderate levels in the prostate, spleen, thymus, and pancreas. nih.gov In mice, it is highly expressed in the kidney, uterus, and testis. nih.gov

LPA3 : The expression of LPA3 also shows tissue specificity. It is found in the heart, testis, prostate, and lung. Its expression is notably important in the reproductive system.

LPA4 : In humans, LPAR4 expression is highest in the ovary compared to any other tissue examined. researchgate.net It is also found in the skin, heart, and thymus in adult tissues. nih.gov During embryonic development, it is more broadly expressed, including in the brain. nih.gov

LPA5 : High levels of LPAR5 are expressed in the spleen, small intestine, and colon. researchgate.net It is also found in gastrointestinal lymphocytes and dorsal root ganglia. researchgate.net

LPA6 : LPAR6 is highly expressed in leukocytes, the small intestine, and notably in hair follicles. tocris.com

The spatiotemporal distribution of these receptors is crucial for their function. For instance, the dynamic expression of LPA1, LPA2, LPA4, and LPA6 during postnatal brain development in mice highlights their roles in processes like astrogenesis, oligodendrogenesis, and synapse formation. doi.org Furthermore, within a single tissue, different cell types can express different combinations of LPA receptors. For example, in the immune system, LPA receptors are found on nearly all immune cell types, including lymphocytes and dendritic cells, where they can have opposing effects on cell function depending on the receptor subtype activated. nih.gov

| Receptor Subtype | High Expression Tissues (Human) | Key Cellular Locations |

|---|---|---|

| LPA1 | Brain, Heart, Colon, Small Intestine, Placenta | Neurons, Schwann Cells, Oligodendrocytes, Fibroblasts, Immune Cells |

| LPA2 | Leukocytes, Testis, Prostate, Spleen, Thymus, Pancreas | Immune Cells, Pancreatic Cancer Cells |

| LPA3 | Heart, Testis, Prostate, Lung | Reproductive Tissues, Cancer Cells |

| LPA4 | Ovary, Skin, Heart, Thymus | Ovarian Cells, Embryonic Tissues |

| LPA5 | Spleen, Small Intestine, Colon | Gastrointestinal Lymphocytes, Dorsal Root Ganglia |

| LPA6 | Leukocytes, Small Intestine | Hair Follicles |

1-Oleoyl LPA Affinity and Specificity for Receptor Subtypes

Sodium 1-oleoyl lysophosphatidic acid (1-oleoyl-LPA or 18:1 LPA) is one of the most common and well-studied species of LPA found in biological systems. scripps.edu Its interaction with the various LPA receptor subtypes is a key aspect of its function as a signaling molecule.

1-Oleoyl LPA is recognized as a potent endogenous agonist for at least the LPA1 and LPA2 receptors. tocris.comtocris.com An agonist is a substance that binds to a receptor and activates it to produce a biological response. The term "endogenous" signifies that it is naturally produced within the body. While 1-oleoyl LPA can activate other LPA receptors, its agonistic activity at LPA1 and LPA2 is well-established and frequently utilized in research as a reference agonist for these subtypes. doi.orgtocris.com Studies have demonstrated that 1-oleoyl LPA effectively stimulates downstream signaling pathways mediated by these receptors, such as calcium mobilization and ERK phosphorylation, in various cell types, including human lung fibroblasts which highly express the LPA1 receptor. nih.gov

The potency and selectivity of LPA species are determined by their chemical structure, particularly the nature of the acyl chain and the glycerol (B35011) backbone. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity.

For LPA molecules, key structural features influencing receptor interaction include:

Acyl Chain Length and Saturation : Generally, LPA species with acyl chains of 16 to 20 carbons are most active. Unsaturated fatty acids, like the oleoyl (B10858665) group (18:1) in 1-oleoyl LPA, often confer greater potency at certain receptor subtypes compared to their saturated counterparts. nih.gov For instance, the LPA1 and LPA2 receptors are more sensitive to the position of the double bond in the acyl chain than the LPA3 receptor. nih.gov

Glycerol Backbone : The stereochemistry and substitutions on the glycerol backbone are critical for activity. The natural (S)-configuration of the glycerol backbone is generally preferred. Modifications to the sn-2 hydroxyl group can significantly alter receptor selectivity and potency. nih.gov

Phosphate (B84403) Headgroup : The phosphate headgroup is essential for binding to the receptor. It is believed to interact with key residues in the receptor's binding pocket. nih.gov

While 1-oleoyl-LPA itself shows broad activity, particularly at the EDG family of receptors (LPA1-3), SAR studies have been crucial in developing more selective agonists and antagonists for each receptor subtype. For example, modifications to the glycerol core and the phosphate group have led to the creation of potent and selective antagonists for LPA1 and LPA3. nih.gov These studies have revealed that while the receptor response can tolerate some changes in the LPA backbone, achieving high potency often requires precise structural features. nih.gov

The diversity of LPA species, differing in acyl chain length and saturation, combined with the varied expression and signaling properties of the six LPA receptor subtypes, creates a complex signaling network. Different LPA species can exhibit varying affinities and efficacies for the different receptor subtypes, leading to distinct biological outcomes.

For example, a study comparing various naturally occurring LPA species found that while 1-oleoyl-LPA (18:1) has similar activity at LPA1, LPA2, and LPA3, other LPA species show marked selectivity. core.ac.uk Specifically, 2-acyl LPAs with unsaturated fatty acids (like oleic acid) were identified as the most potent ligands for the LPA3 receptor. core.ac.uk In contrast, 1-acyl LPAs with saturated fatty acids (e.g., 1-palmitoyl-LPA, 16:0) were poor agonists for LPA3. core.ac.uk

This differential activation can lead to biased signaling, where a particular LPA species may preferentially activate one downstream pathway over another, even when acting on the same receptor. A study on the LPA1 receptor in human lung fibroblasts showed that different endogenous LPA species could act as biased agonists, differentially activating calcium mobilization versus ERK signaling pathways. nih.gov For instance, while 1-oleoyl-LPA (18:1) robustly activates both pathways, other species might show a preference for one over the other.

Intracellular Receptors for LPA

While the majority of lysophosphatidic acid (LPA) signaling is mediated by cell surface G protein-coupled receptors, evidence has established the existence of intracellular targets, broadening the functional scope of this lipid mediator. A key intracellular receptor for LPA has been identified as the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govteikyo.jpnih.gov This discovery has unveiled a novel signaling paradigm for LPA, distinct from its canonical cell surface receptor pathways. researchgate.net

The identification of PPARγ as a direct intracellular receptor for LPA stemmed from research investigating signaling actions of LPA that could not be attributed to its known plasma membrane receptors. nih.govnih.gov PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis and glucose metabolism. nih.gov Its activation requires the binding of a lipid ligand to its ligand-binding pocket. nih.gov

Seminal studies demonstrated that LPA, including 1-oleoyl-LPA, can directly bind to PPARγ and functionally activate it. nih.govnih.gov This was substantiated through several lines of experimental evidence:

Competitive Binding Assays: In competition binding experiments, LPA was shown to displace the high-affinity synthetic PPARγ agonist, rosiglitazone, from the receptor's ligand-binding pocket. nih.govteikyo.jpnih.gov Notably, the precursor molecule, phosphatidic acid, did not exhibit this competitive binding, indicating a specific interaction for the lysophospholipid structure. nih.govnih.govsemanticscholar.org

Transcriptional Activation: Treatment of various cell types, including RAW264.7 macrophages, with LPA or its synthetic analogs led to the activation of a PPAR-responsive element (PPRE) reporter gene. nih.govnih.gov This demonstrates that LPA binding translates into a functional transcriptional response mediated by PPARγ.

Endogenous Gene Expression: The activation of PPARγ by LPA was further confirmed by the induced expression of endogenous PPARγ target genes, such as CD36. nih.govnih.govpnas.org The scavenger receptor CD36 is involved in the uptake of oxidized low-density lipoprotein (LDL), and its upregulation by LPA was shown to promote lipid accumulation in monocytes, a key process in foam cell formation. nih.govpnas.org

Studies in a Heterologous System: To confirm that LPA directly activates PPARγ without the involvement of cell surface LPA receptors, transfection studies were conducted in Saccharomyces cerevisiae (yeast). nih.govnih.gov Yeast cells lack endogenous nuclear hormone receptors and G protein-coupled LPA receptors. In this system, LPA was still able to directly activate PPARγ, providing strong evidence for a direct interaction. nih.govteikyo.jpnih.gov

The binding affinity of different LPA species to PPARγ has been evaluated, with oleoyl-LPA showing effective binding and activation. nih.govnih.gov The data from competitive binding assays highlight the ability of various LPA species to interact with the PPARγ ligand-binding domain.

| Compound | Displacement Activity | Reference |

|---|---|---|

| 1-Oleoyl LPA | Effectively displaces rosiglitazone | nih.gov |

| Palmitoyl-LPA | Competitively displaced [3H]rosiglitazone | nih.gov |

| Phosphatidic Acid | Did not compete for [3H]rosiglitazone binding | nih.gov |

The discovery of an intracellular receptor for LPA necessitates a mechanism for the lipid to traverse the plasma membrane to reach its nuclear target. nih.gov This has led to the concept of LPA acting as a transcellular signaling molecule in the context of PPARγ activation. nih.govteikyo.jpnih.gov This model proposes that LPA produced and released by one cell can be taken up by a neighboring cell, where it then acts on intracellular PPARγ. nih.govsemanticscholar.org

A physiologically relevant example of this is the interaction between platelets and macrophages. nih.govnih.gov Upon activation, platelets generate and release significant quantities of LPA. nih.gov This platelet-derived LPA can then enter macrophages, where it binds to and activates PPARγ, leading to downstream gene regulation, such as the expression of CD36. nih.govnih.gov

Experimental findings supporting this transcellular signaling pathway include:

Media from thrombin-activated platelets was shown to stimulate PPARγ-dependent reporter gene activity in transfected RAW264.7 macrophages. nih.govteikyo.jpnih.gov

The effect of the activated platelet media on PPARγ function was suppressed by the ectopic expression of LPA-acyltransferase, an enzyme that converts LPA to phosphatidic acid. This demonstrates that LPA itself is the active signaling molecule. nih.govnih.gov

While the precise mechanisms of LPA transport across the cell membrane for intracellular signaling are still under investigation, it is clear that exogenous LPA can access the intracellular compartment to activate PPARγ. nih.govresearchgate.net This transcellular signaling pathway places PPARγ in a direct line of communication with extracellular LPA-generating events, linking processes like platelet activation directly to the regulation of gene expression in target cells. nih.gov This establishes LPA as a versatile lipid mediator that functions through both cell surface and intracellular receptors to orchestrate a wide array of cellular responses. researchgate.netnih.govresearchgate.net

Intracellular Signaling Cascades Initiated by Lpa Receptor Activation

G Protein Coupling and Downstream Effector Activation

The activation of LPARs by 1-oleoyl LPA leads to the recruitment and activation of various heterotrimeric G protein families, which in turn modulate the activity of numerous downstream effector enzymes and signaling molecules. nih.govmdpi.com This initial step is critical as the specific G protein family engaged by the receptor dictates the subsequent signaling pathways that are triggered within the cell. nih.govbiomolther.org

LPA receptors are known for their ability to couple with multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. nih.govmdpi.combiomolther.org This "promiscuous" coupling allows a single ligand like 1-oleoyl LPA to elicit a wide array of cellular responses. mdpi.com For instance, LPA1, a well-characterized receptor for 1-oleoyl LPA, couples with all three of these G protein families. nih.govnih.govamegroups.org Similarly, LPA2 interacts with Gi/o, Gq/11, and G12/13 proteins. nih.govmdpi.comamegroups.org The activation of these G proteins involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. mdpi.combiomolther.org Both the activated Gα subunit and the Gβγ complex can then independently modulate downstream signaling pathways. mdpi.combiomolther.org

Table 1: LPA Receptor G Protein Coupling This table summarizes the primary heterotrimeric G protein families activated by various LPA receptors.

| Receptor | G Protein Family Coupled | Primary Downstream Pathways |

|---|---|---|

| LPA1 | Gi/o, Gq/11, G12/13 | Adenylyl cyclase inhibition, PLC activation, Rho activation nih.govnih.govamegroups.org |

| LPA2 | Gi/o, Gq/11, G12/13 | PI3K activation, PLC activation, Rho activation nih.govmdpi.comamegroups.org |

| LPA3 | Gi/o, Gq/11 | PLC activation, Adenylyl cyclase inhibition mdpi.comamegroups.org |

| LPA4 | Gi/o, Gq/11, G12/13, Gs | Rho activation, cAMP accumulation nih.gov |

| LPA5 | Gi/o, Gq/11, G12/13 | MAPK activation, PI3K/Akt activation nih.govmdpi.com |

| LPA6 | Gi/o, G12/13 | Rho activation nih.gov |

Upon coupling with Gαq/11 subunits, LPA receptors activate the effector enzyme Phospholipase C (PLC). biomolther.orgamegroups.org PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov While IP3 diffuses into the cytoplasm to mobilize intracellular calcium stores, DAG remains in the plasma membrane. nih.gov The DAG produced via PLC activation, typically a polyunsaturated species, functions as a key signaling molecule, most notably by activating isoforms of Protein Kinase C (PKC). nih.govmdpi.com This activation of PKC is a pivotal event that connects LPA signaling to numerous other cellular processes. amegroups.org

A significant consequence of LPAR activation by 1-oleoyl LPA is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govoatext.commdpi.com These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK branches, are central regulators of gene expression, cell proliferation, differentiation, and inflammatory responses. amegroups.orgnih.gov In kidney tubular epithelial cells, 1-oleoyl LPA has been shown to induce the activation of ERK and JNK. mdpi.com Similarly, studies in microglia have demonstrated that LPA treatment leads to proinflammatory signaling events that are carried out by MAPK cascades. nih.gov The activation of these kinase pathways can occur through various upstream signals originating from the activated G proteins and other effectors like PKC and receptor tyrosine kinases. mdpi.commdpi.com

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis is another critical pathway regulated by 1-oleoyl LPA. nih.govontosight.ai This pathway is fundamental for mediating cell survival, proliferation, and growth. mdpi.comontosight.ai Activation of LPARs, often through Gβγ subunits released from Gi/o proteins, leads to the activation of PI3K. mdpi.comresearchgate.net PI3K then phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). researchgate.net Once recruited to the membrane, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex, to promote cell growth and survival. nih.govnih.gov This LPA-mediated activation of the PI3K/Akt pathway has been observed in various cell types, including esophageal squamous cell carcinoma cells and intestinal epithelial cells. mdpi.comnih.gov

The activation of the Gα12/13 family of G proteins by LPARs directly links 1-oleoyl LPA signaling to the regulation of the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42. biomolther.orgnih.govnih.gov These GTPases are master regulators of the actin cytoskeleton and are essential for processes such as cell migration, adhesion, and morphology. nih.govwikipedia.org Gα12/13 activates specific guanine (B1146940) nucleotide exchange factors (GEFs) for RhoA, which promote the exchange of GDP for GTP, thereby switching RhoA to its active state. nih.gov Activated RhoA, in turn, engages downstream effectors like Rho-associated kinase (ROCK), leading to the formation of actin stress fibers and focal adhesions, which are critical for cell contraction and motility. wikipedia.orgnih.gov LPA-induced activation of Rho GTPases is a well-established mechanism driving cytoskeletal rearrangements and cellular migration in numerous physiological and pathological contexts. nih.govnih.govresearchgate.net

Table 2: Key Rho Family GTPases Activated by LPA and Their Functions This table outlines the primary roles of Rho GTPases that are activated following LPA receptor stimulation.

| GTPase | Primary G Protein Link | Key Cellular Functions |

|---|---|---|

| RhoA | Gα12/13 | Stress fiber formation, focal adhesion assembly, cell contraction, cell migration wikipedia.orgnih.gov |

| Rac1 | Gi/o (via Gβγ) | Lamellipodia formation, membrane ruffling, cell migration amegroups.orgnih.gov |

| Cdc42 | Gi/o (via Gβγ) | Filopodia formation, cell polarity, cell cycle progression nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory and immune responses, is also activated by 1-oleoyl LPA. nih.govpnas.org The connection between LPA-activated GPCRs and the NF-κB pathway involves a series of intermediate signaling proteins. nih.govnih.gov Studies have identified a crucial role for Protein Kinase C (PKC) in this process. nih.gov Furthermore, a signalosome complex consisting of CARMA3, BCL10, and MALT1 (CBM complex) has been shown to be essential for GPCR-mediated NF-κB activation in nonhematopoietic cells. nih.govnih.gov This complex, along with TRAF6, acts as a bridge between the LPA receptor and the downstream IκB kinase (IKK) complex. nih.gov Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB transcription factors to translocate to the nucleus and initiate the expression of target genes, including those for proinflammatory cytokines like Interleukin-8. nih.govjohnshopkins.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Sodium 1-oleoyl lysophosphatidic acid |

| Guanosine Diphosphate (GDP) |

| Guanosine Triphosphate (GTP) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) |

Adenylyl Cyclase Inhibition and Subsequent cAMP Modulation

This compound, through its interaction with specific G protein-coupled LPA receptors, can lead to the inhibition of adenylyl cyclase activity. This enzyme is responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. The modulation of cAMP levels is a critical component of intracellular signaling.

In certain cellular contexts, such as in C9 cells, LPA has been shown to inhibit adenylate cyclase activity. dartmouth.edunih.gov This inhibitory effect is often mediated by the Gαi subunit of the heterotrimeric G protein complex coupled to the LPA receptor. Upon receptor activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations.

The regulation of cAMP accumulation by LPA can be complex and context-dependent. For instance, in cultured human airway smooth muscle cells, LPA's effect on cAMP levels varies depending on the presence of other signaling molecules. nih.gov When present alongside forskolin, a direct activator of adenylyl cyclase, LPA can inhibit its stimulatory effect. nih.gov This inhibition is sensitive to pertussis toxin, further implicating the involvement of the Gi protein. nih.gov Conversely, LPA can enhance the stimulation of cAMP accumulation by isoproterenol, a β-adrenergic agonist, through a mechanism that appears to be less sensitive to pertussis toxin. nih.gov These findings suggest that LPA can activate receptors coupled to both pertussis toxin-sensitive (Gi) and insensitive (Gq) G proteins, leading to a multifaceted regulation of cAMP signaling. nih.gov Therapies that raise cAMP levels have been suggested as potentially useful in treating conditions like pulmonary fibrosis by reducing fibroblast proliferation and collagen synthesis. nih.gov

Mechanisms of Intracellular Calcium Mobilization

A hallmark of LPA receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a versatile second messenger that governs a multitude of cellular processes. The increase in [Ca2+]i is a result of a coordinated interplay between the release of calcium from intracellular stores and the influx of extracellular calcium through plasma membrane channels.

Upon binding of this compound to its Gq-coupled receptors, the α-subunit of the G protein activates phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. nih.govresearchgate.net This initial release can be inhibited by IP3 receptor antagonists like xestospongin and 2-aminoethoxydiphenyl borate (B1201080). nih.govresearchgate.net

In addition to IP3-mediated release, ryanodine-sensitive intracellular Ca2+ pools may also contribute to the LPA-induced increase in [Ca2+]i. nih.gov This is supported by the finding that ryanodine, a blocker of these channels, can inhibit LPA-induced calcium mobilization. nih.gov

The depletion of intracellular calcium stores triggers a mechanism known as store-operated calcium entry (SOCE), where a drop in ER calcium concentration is sensed by stromal interaction molecule (STIM) proteins, which then activate Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium. Antagonists of store-operated Ca2+ channels (SOCs), such as SK&F 96365, tyrphostin A9, and gadolinium, have been shown to inhibit the LPA-induced increase in [Ca2+]i in vascular smooth muscle cells. nih.gov

Furthermore, LPA can stimulate calcium entry through other plasma membrane channels, including:

Na+/Ca2+ exchangers: Inhibitors of this exchanger, such as amiloride, Ni2+, and KB-R7943, can attenuate the LPA-induced calcium response. nih.govnih.gov

Receptor-operated Ca2+ channels (ROCs): Blockers of ROCs, like 2-aminoethoxydiphenyl borate and SK&F 96365, have been shown to significantly reduce the LPA-induced increase in [Ca2+]i in skeletal muscle cells. nih.gov

TRPC6 and CaV2.1 channels: In sickle cell disease red blood cells, LPA receptor 4 activation leads to the opening of TRPC6 and CaV2.1 channels via a Gi protein-mediated pathway involving protein kinase Cα and a MAP kinase pathway, respectively. mdpi.com

The following table summarizes the key mechanisms and pharmacological inhibitors involved in LPA-induced intracellular calcium mobilization.

| Mechanism | Key Proteins/Channels | Pharmacological Inhibitors | Cell Type Examples |

| Release from Intracellular Stores | IP3 Receptors, Ryanodine Receptors | U-73122 (PLC inhibitor), Xestospongin, 2-APB (IP3 receptor antagonists), Ryanodine | Vascular Smooth Muscle Cells nih.gov |

| Extracellular Calcium Influx | Store-Operated Channels (SOCs), Na+/Ca2+ Exchangers, Receptor-Operated Channels (ROCs), TRPC6, CaV2.1 | SK&F 96365, Tyrphostin A9, Gadolinium (SOC antagonists), Amiloride, Ni2+, KB-R7943 (Na+/Ca2+ exchanger inhibitors), 2-APB, SK&F 96365 (ROC blockers) | Vascular Smooth Muscle Cells nih.gov, Skeletal Muscle Cells nih.gov, Red Blood Cells mdpi.com |

Cellular Processes and Mechanistic Biological Functions Modulated by 1 Oleoyl Lysophosphatidic Acid

Regulation of Cell Proliferation and Survival Mechanisms

1-Oleoyl LPA is a potent mitogen and survival factor, orchestrating cellular responses that favor growth and prevent programmed cell death. ontosight.ainih.gov Its effects are mediated through the activation of distinct LPA receptors, which in turn engage various intracellular signaling networks to promote cell cycle progression and inhibit apoptotic machinery.

1-Oleoyl LPA has been demonstrated to be a significant growth factor, stimulating cell proliferation across a wide spectrum of cell types. nih.gov This mitogenic activity is a key component of processes such as wound healing and tissue regeneration, but it is also implicated in the hyperproliferation characteristic of cancer. researchgate.netscience.gov Research has identified LPA as a key factor driving the proliferation and differentiation of intestinal epithelial cells, promoting the robust development of intestinal organoids. In the nervous system, LPA stimulates DNA synthesis and proliferation in cultured astrocytes, a response mediated specifically through the LPA1 receptor. nih.gov Furthermore, LPA has been shown to induce the proliferation of myoblasts, human lens epithelial cells, and various cancer cell lines, including those from endometrial and breast cancers. science.govresearchgate.netmdpi.com

Table 1: Proliferative Effects of 1-Oleoyl LPA on Various Cell Types

| Cell Type | Key Receptor(s) Involved | Observed Effect | Reference(s) |

|---|---|---|---|

| Astrocytes | LPA1 | Stimulation of DNA synthesis | nih.gov |

| Intestinal Epithelial Cells | Not specified | Promoted development of organoids | |

| Myoblasts (C2C12) | LPA1, LPA2 | Stimulation of DNA synthesis and cell division | mdpi.com |

| Endometrial Cancer Cells (HEC-1A) | Not specified | Significant induction of proliferation | science.gov |

Beyond promoting cell division, 1-oleoyl LPA also plays a crucial role in cell survival by inhibiting apoptosis, or programmed cell death. ontosight.ai This anti-apoptotic function is critical for maintaining tissue homeostasis. The activation of LPA receptors, particularly LPA1, LPA2, and LPA3, is associated with enhanced cell survival. ontosight.aimdpi.comscripps.edu Upon ligand binding, these receptors trigger downstream signaling cascades, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. ontosight.aimdpi.comontosight.ai The activation of these pathways leads to the phosphorylation and regulation of various proteins that block the apoptotic process, thereby promoting cellular survival. mdpi.com The LPA2 receptor, in particular, has been strongly associated with anti-apoptosis and cell survival functions in the context of cancer biology. mdpi.com

Table 2: LPA Receptors and Their Role in Cell Survival

| LPA Receptor Subtype | Associated G Protein(s) | Key Downstream Pathways | Role in Survival | Reference(s) |

|---|---|---|---|---|

| LPA1 | Gαi/o, Gαq/11, Gα12/13 | PI3K/Akt, MAPK/ERK, Rho | Promotes cell survival and proliferation | ontosight.aiscripps.edu |

| LPA2 | Gαi/o, Gαq/11, Gα12/13 | PI3K, Ras, Rac | Associated with anti-apoptosis and cell survival | mdpi.comnih.gov |

Impact on Cell Migration and Motility Dynamics

1-Oleoyl LPA is a powerful regulator of cell movement, influencing processes from embryonic development and wound healing to tumor cell metastasis. nih.govnih.gov It acts as a chemoattractant, guiding cells along a concentration gradient and initiating the complex cytoskeletal rearrangements necessary for motility.

LPA is a well-established chemoattractant, inducing directed cell migration, or chemotaxis, in numerous cell types. nih.gov This process is fundamental to immune responses, tissue repair, and unfortunately, the invasion and metastasis of cancer cells. ontosight.ai For instance, LPA stimulates the migration of fibroblasts, a key event in wound healing. researchgate.net It also enhances the migration of various cancer cells, including breast cancer cells. nih.gov The signaling for this migratory response is often initiated through LPA receptors coupled to Gi/o proteins, which can be inhibited by pertussis toxin. nih.gov

At the heart of LPA-induced cell motility are the Rho family of small GTPases, particularly RhoA and Rac1. researchgate.net These proteins act as molecular switches, cycling between active (GTP-bound) and inactive (GDP-bound) states to control the organization of the actin cytoskeleton. nih.govmolbiolcell.org LPA activates distinct pathways to regulate these GTPases:

RhoA Activation: Typically mediated by LPA receptors coupling to Gα12/13 proteins, RhoA activation leads to the formation of contractile actin structures. nih.govmolbiolcell.org

Rac1 Activation: This is often a Gi/o-dependent process that involves PI3K. researchgate.net Active Rac1 promotes the formation of lamellipodia, which are sheet-like protrusions at the leading edge of a migrating cell. researchgate.net

The balance between RhoA and Rac1 activity is crucial in determining the mode of cell migration. While Rac activation is associated with increased cell migration, Rho activation can sometimes decrease migration while increasing cell contraction. researchgate.net In human lens epithelial cells, LPA has been shown to significantly augment Rho GTPase activity, which is linked to cytoskeletal reorganization. researchgate.netnih.gov

A hallmark of cellular response to 1-oleoyl LPA is the rapid and dramatic reorganization of the actin cytoskeleton, most notably the formation of stress fibers. nih.govnih.gov Stress fibers are thick, contractile bundles of actin and myosin filaments that are essential for cell adhesion and generating intracellular tension. nih.gov The formation of these structures is primarily driven by the RhoA-ROCK (Rho-associated kinase) pathway. researchgate.net Upon activation by LPA, ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. nih.gov This, in turn, enhances the contractility of actin filaments, driving their assembly into stress fibers. nih.govresearchgate.net This LPA-induced, Rho-dependent formation of actin stress fibers is a critical event that underpins changes in cell shape, adhesion, and motility. nih.govresearchgate.net Studies in human trabecular meshwork cells and lens epithelial cells have clearly demonstrated that LPA treatment leads to a robust increase in actin stress fibers. researchgate.netresearchgate.net

Influence on Microtubule Reorganization and Dynamics

1-Oleoyl lysophosphatidic acid, a prominent species of lysophosphatidic acid (LPA), exerts influence over the cytoskeletal architecture, including the microtubule network. In the context of T cell function, LPA has been shown to disrupt cytoskeletal dynamics by altering the "tubulin code". nih.govnih.gov This alteration is part of a broader mechanism through which LPA competes with T cell receptor (TCR)-induced cytoskeletal changes. nih.govnih.govh1.co Specifically, upon antigen-specific T cell engagement with a target cell, microtubule polymerization is a key process for the formation of the immune synapse. nih.gov LPA signaling interferes with these necessary cytoskeletal rearrangements, thereby affecting downstream effector functions. nih.govnih.gov While much of the focus has been on the actin cytoskeleton, the impact on tubulin dynamics is a critical component of LPA's modulatory role in specialized cellular processes. nih.govnih.gov

Modulation of Immune Synapse Formation and T Cell Function

1-Oleoyl LPA significantly impacts the adaptive immune response by suppressing T cell function, particularly that of CD8 T cells. nih.govnih.gov A primary mechanism for this suppression is the disruption of the immune synapse (IS), a specialized junction between a T cell and an antigen-presenting cell or target cell that is crucial for T cell activation. nih.govplos.org

Elevated concentrations of LPA, as seen in some chronic infections and cancers, act to inhibit the formation of the IS. nih.govh1.co This disruption occurs as LPA signaling competes with TCR-induced regulation of the cytoskeleton. nih.govnih.gov The effects include impairing the accumulation of filamentous actin (F-actin) and altering microtubule dynamics at the synapse. nih.gov Consequently, key signaling molecules, such as Inositol (B14025) 1,4,5-trisphosphate receptor type 1 (IP3R1), are inhibited from localizing to the IS. nih.govnih.gov This interference with the structural and molecular organization of the synapse leads to impaired downstream signaling, including impeded calcium store release and reduced directed secretion of cytokines, ultimately suppressing the T cell's ability to mount an effective response. nih.govnih.govh1.co

| Feature | Effect of 1-Oleoyl Lysophosphatidic Acid on T Cells |

| Immune Synapse (IS) | Disrupts antigen-specific CD8 T cell:target cell IS formation. nih.govnih.gov |

| Cytoskeleton | Impairs F-actin accumulation and alters the tubulin code. nih.gov |

| Signaling Molecules | Inhibits the localization of key signaling molecules (e.g., IP3R1) to the IS. nih.govnih.gov |

| Effector Function | Impedes calcium store release and IS-directed cytokine secretion. nih.govnih.gov |

| Overall T Cell Activity | Suppresses CD8 T cell cytotoxic activity. nih.govh1.co |

Modulation of Cell Differentiation Processes

The role of 1-oleoyl LPA in neuronal differentiation is complex and appears to be dependent on the cell source and context. stemcell.comnih.gov Research has demonstrated that it stimulates neuronal differentiation in cultured neural progenitor cells derived from mice and rats. stemcell.comfishersci.com In these models, LPA serves as a signal that promotes the development of immature progenitor cells into neurons. nih.gov

Conversely, studies using human embryonic stem cell (hESC)-derived neural stem/progenitor cells have shown an inhibitory effect. stemcell.comnih.govfishersci.com In this context, 1-oleoyl LPA inhibits the formation of neurospheres and the subsequent differentiation of these neural stem cells (NSCs) into neurons. stemcell.comnih.govtocris.com This inhibition is achieved without affecting NSC proliferation or apoptosis. nih.gov The mechanism involves the activation of the Rho/ROCK and phosphatidylinositol 3-kinase/Akt signaling pathways. nih.gov This dual regulatory capacity highlights the nuanced role of LPA signaling in controlling neurogenesis. stemcell.comnih.gov

1-Oleoyl LPA has demonstrated varied effects on the differentiation of several types of stem cells.

Neural Progenitor and Stem Cells: As detailed previously, 1-oleoyl LPA can either stimulate or inhibit neuronal differentiation depending on the species and origin of the cells. stemcell.comnih.govfishersci.com It can promote neuronal differentiation in rodent neural progenitor cells while inhibiting it in human embryonic stem cell-derived NSCs. stemcell.comnih.govtocris.com

Mesenchymal Stem Cells (MSCs): 1-Oleoyl LPA has been shown to promote the differentiation of MSCs into specific lineages. It stimulates the differentiation of human adipose tissue-derived MSCs into cells resembling myofibroblasts. stemcell.comfishersci.com Furthermore, LPA signaling can promote osteogenic (bone cell) differentiation in human MSCs through the activation of LPA receptors 1 and 4. nih.gov This signaling pathway is also implicated in the differentiation of bone marrow-derived MSCs into myofibroblasts, a key process in the development of lung fibrosis. nih.govnih.gov

| Stem Cell Type | Effect of 1-Oleoyl Lysophosphatidic Acid |

| Mouse/Rat Neural Progenitor Cells | Stimulates neuronal differentiation. stemcell.comfishersci.com |

| Human Embryonic Stem Cell-derived NSCs | Inhibits neurosphere formation and neuronal differentiation. stemcell.comtocris.com |

| Human Adipose-derived MSCs | Stimulates differentiation to myofibroblast-like cells. stemcell.comfishersci.com |

| Human Bone Marrow-derived MSCs | Induces differentiation into myofibroblasts. nih.govnih.gov |

| Human MSCs (general) | Promotes osteogenic differentiation. nih.gov |

A significant function of 1-oleoyl LPA is its ability to induce the differentiation of mesenchymal stem cells (MSCs) into myofibroblasts. stemcell.comnih.gov This process is particularly relevant in the context of tissue repair and fibrosis. nih.govnih.gov Studies have shown that LPA stimulates human adipose tissue-derived MSCs to differentiate into myofibroblast-like cells. stemcell.comfishersci.com In the context of lung injury, LPA signaling via its LPA1 receptor is a critical mediator of lung fibrosis. nih.govnih.govresearchgate.net It promotes the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into myofibroblasts, which then accumulate in the lung, secrete excessive extracellular matrix, and contribute to the formation of fibrotic tissue. nih.govnih.gov

Effects on Cell Adhesion and Intercellular Contact

1-Oleoyl lysophosphatidic acid plays a role in mediating cell adhesion and interactions between cells, particularly in the vascular system. ontosight.ainih.gov It can activate human aortic endothelial cells, causing them to increase the cell surface expression of key adhesion molecules, including E-selectin and vascular cell adhesion molecule-1 (VCAM-1). nih.gov This upregulation of adhesion molecules enhances the binding of leukocytes, such as monocytes and neutrophils, to the endothelium. nih.gov This process is a critical step in the inflammatory response, where leukocytes adhere to the blood vessel wall before migrating into tissues. Furthermore, LPA is known to facilitate the formation of specialized adhesive structures called focal adhesions, which anchor the cell to the extracellular matrix and are involved in cell migration. nih.gov

Role in Specialized Cellular Functions

1-oleoyl LPA's engagement with its receptors triggers intracellular signaling cascades that modulate the behavior of various specialized cell types. This interaction is crucial for a range of biological outcomes, highlighting the compound's significance in cellular communication and regulation.

1-oleoyl LPA has been identified as a modulator of smooth muscle contraction. stemcell.comresearchgate.net Research indicates that it enhances the contractile response of smooth muscle cells to other agonists. researchgate.net For instance, in airway smooth muscle, 1-oleoyl LPA potentiates the contraction induced by methacholine. researchgate.net This effect is not due to a direct contraction but rather an amplification of the response to contractile stimuli. The mechanism involves the activation of Rho and Rho-kinase, which leads to the phosphorylation of myosin light chain and subsequent muscle contraction. dupuytrens.org This signaling pathway is a key regulator of smooth muscle tone and responsiveness.

Further studies have shown that LPA can induce a significant concentration-dependent increase in intracellular calcium ([Ca2+]i) in vascular smooth muscle cells. nih.gov This elevation of intracellular calcium is a critical trigger for the contractile machinery in these cells.

Table 1: Effect of 1-Oleoyl LPA on Smooth Muscle

| Cellular Response | Key Signaling Pathway | Reference |

|---|---|---|

| Enhanced contractility | Rho/Rho-kinase | dupuytrens.org |

1-oleoyl LPA is a potent activator of platelets, playing a significant role in hemostasis and thrombosis. stemcell.compnas.orgpnas.org It induces platelet shape change and aggregation, which are critical early steps in the formation of a blood clot. pnas.orgpnas.org The activation of platelets by 1-oleoyl LPA is mediated through specific LPA receptors, primarily LPA1 and LPA3. ahajournals.org

Research has demonstrated that 1-oleoyl LPA is generated during the mild oxidation of low-density lipoprotein (LDL) and is a primary platelet-activating lipid found in atherosclerotic plaques. pnas.orgpnas.org This suggests a pathological role for 1-oleoyl LPA in cardiovascular diseases, where platelet aggregation can lead to thrombotic events. ahajournals.orgnih.gov The signaling cascade initiated by 1-oleoyl LPA in platelets involves the activation of G12/13 proteins, leading to Rho-kinase activation and subsequent cytoskeletal reorganization. ahajournals.org

Table 2: Role of 1-Oleoyl LPA in Platelet Function

| Cellular Event | Mediating Receptors | Pathophysiological Relevance | Reference |

|---|---|---|---|

| Platelet Shape Change | LPA1, LPA3 | Atherosclerosis, Thrombosis | ahajournals.org |

In the nervous system, 1-oleoyl LPA is known to cause the retraction of neurites, the projections that extend from the cell body of a neuron. stemcell.comnih.govscripps.edu This morphological change is observed in various neuronal cell lines and primary neurons. nih.govscripps.edu The process of neurite retraction is crucial during neural development and can also be implicated in pathological conditions.

The signaling mechanism underlying LPA-induced neurite retraction involves the activation of the Rho/Rho-kinase pathway. scripps.edunih.gov This leads to the reorganization of the actin cytoskeleton, resulting in the collapse of the growth cone and retraction of the neurite. scripps.edunih.gov Studies have also linked LPA-induced neurite retraction to the phosphorylation of tau protein, a process associated with neurodegenerative diseases like Alzheimer's disease. nih.gov

Table 3: 1-Oleoyl LPA and Neuronal Morphology

| Cellular Effect | Key Signaling Pathway | Implication | Reference |

|---|---|---|---|

| Neurite Retraction | Rho/Rho-kinase | Neural Development, Neurodegeneration | nih.govscripps.edunih.gov |

1-oleoyl LPA plays a multifaceted role in the complex process of wound healing. physiology.orgmdpi.comresearchgate.net It is released at sites of injury by activated platelets and other cells and contributes to all phases of healing, including inflammation, proliferation, and remodeling. physiology.orgresearchgate.netnih.gov

Topical application of LPA has been shown to promote wound healing in vivo. physiology.org It stimulates the migration and proliferation of various cell types involved in wound repair, such as keratinocytes and fibroblasts. nih.gov One of the mechanisms by which LPA promotes wound healing is through the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This leads to the activation of downstream signaling pathways that drive cell migration and proliferation, ultimately accelerating wound closure. nih.gov

Table 4: Functions of 1-Oleoyl LPA in Wound Healing

| Phase of Healing | Cellular Process Stimulated | Mechanistic Aspect | Reference |

|---|---|---|---|

| Inflammation | Macrophage infiltration | Chemotaxis | physiology.org |

| Proliferation | Keratinocyte migration and proliferation | EGFR transactivation | nih.gov |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and tumor growth. 1-oleoyl LPA has been identified as a pro-angiogenic factor. nih.govnih.gov It stimulates the proliferation and migration of endothelial cells, the primary cells that line blood vessels. nih.govnih.gov

The pro-angiogenic effects of 1-oleoyl LPA are mediated through its receptors, particularly LPA1 and LPA3. nih.gov In some contexts, LPA has been shown to induce the expression of vascular endothelial growth factor (VEGF), a potent angiogenic factor, in cancer cells. oup.comoup.com This suggests that 1-oleoyl LPA can contribute to tumor-associated angiogenesis by stimulating the production of other key angiogenic molecules.

Table 5: 1-Oleoyl LPA in Angiogenesis

| Cellular Effect on Endothelial Cells | Mediating Receptors | Associated Factors | Reference |

|---|---|---|---|

| Proliferation | LPA1, LPA3 | - | nih.gov |

| Migration | LPA1, LPA3 | - | nih.gov |

Osteoclasts are large, multinucleated cells responsible for bone resorption, a process essential for bone remodeling and calcium homeostasis. semanticscholar.org 1-oleoyl LPA has been shown to influence osteoclast differentiation and activity. nih.govnih.gov

Studies have demonstrated that LPA receptor signaling, particularly through LPA1, is important for osteoclastogenesis, the process of osteoclast formation. nih.govnih.gov Antagonists of the LPA1 receptor can inhibit osteoclast differentiation and reduce bone resorption. nih.govnih.gov Mechanistically, blocking LPA1 activity has been shown to interfere with the fusion of osteoclast precursors and reduce the expression of key osteoclast markers. nih.govnih.gov This suggests that 1-oleoyl LPA, by acting on its receptors, plays a functional role in regulating bone resorption.

Table 6: Impact of 1-Oleoyl LPA on Osteoclasts

| Cellular Process | Key Receptor | Effect of Inhibition | Reference |

|---|---|---|---|

| Osteoclast Differentiation | LPA1 | Inhibition of precursor fusion | nih.govnih.gov |

Compound Reference Table

Regulation of Lipoprotein Lipase (B570770) Activity

Sodium 1-oleoyl lysophosphatidic acid, a prominent species of lysophosphatidic acid (LPA), plays a significant role in modulating the activity of lipoprotein lipase (LPL). Research has demonstrated that LPA augments LPL activity in cardiomyocytes through post-transcriptional mechanisms. nih.gov The incubation of myocytes with LPA at concentrations ranging from 1 to 100 nM resulted in an increase in both basal and heparin-releasable LPL (HR-LPL), without altering LPL mRNA levels. nih.gov This suggests that the effect is not due to increased gene expression but rather through modulation of the enzyme's secretion and activity.

The mechanism underlying this regulation involves the reorganization of the actin cytoskeleton. nih.gov LPA exposure facilitates the translocation of RhoA and its downstream effector, Rho kinase I (ROCK I), to the cell membrane. nih.gov This activation of the RhoA/ROCK pathway is crucial for the observed increase in LPL activity. The process appears to be receptor-mediated and leads to actin polymerization, which is a necessary step for the enhanced LPL secretion. nih.gov When myocytes were treated with cytochalasin D, an inhibitor of actin polymerization, the LPA-induced increase in HR-LPL was blocked, confirming the essential role of the actin cytoskeleton in this process. nih.gov

Interestingly, similar effects of LPA on LPL activity were observed in adipose tissue, indicating that the mechanism is not exclusive to cardiomyocytes and that sarcomeric actin's role may be limited. nih.gov This regulatory function of LPA on LPL highlights a pathway by which this lysophospholipid can influence lipid metabolism in various tissues.

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Cardiomyocytes | LPA (1-100 nM) increases basal and heparin-releasable LPL activity. | Post-transcriptional; does not involve changes in LPL mRNA. | nih.gov |

| Cardiomyocytes | The process requires actin cytoskeleton reassembly. | Inhibition of actin polymerization with cytochalasin D blocks the LPA effect. | nih.gov |

| Cardiomyocytes | LPA facilitates membrane translocation of RhoA and ROCK I. | Activation of the RhoA signaling pathway is essential for the increase in LPL. | nih.gov |

| Adipose Tissue | LPA enhances basal and heparin-releasable LPL activity. | Suggests a broader role for LPA in regulating LPL beyond muscle tissue. | nih.gov |

Alteration of Neurotransmitter Release

1-Oleoyl lysophosphatidic acid, as a biologically active form of LPA, is implicated in the modulation of synaptic dynamics and neurotransmitter release within the central nervous system. nih.gov LPA signaling occurs through at least six G protein-coupled receptors (LPA₁₋₆), which are widely expressed on various cell types in the brain, including neurons and glial cells. mdpi.comnih.gov The LPA₁ receptor, in particular, is the most abundant in the adult brain and is a primary target for 1-oleoyl LPA. nih.gov

Studies involving genetic models have provided insights into LPA's role in neurotransmission. For instance, mice lacking the LPA₁ receptor exhibit notable alterations in serotonin (B10506) neurotransmitter levels. nih.gov Furthermore, these mice show dysregulation of glutamatergic synapses, specifically affecting glutamate (B1630785) receptors such as GluR1, GluR3, and the NMDA receptor subunits NR2A/B. nih.gov This points to a significant role for LPA₁-mediated signaling in maintaining the balance of both serotonergic and glutamatergic systems. nih.gov